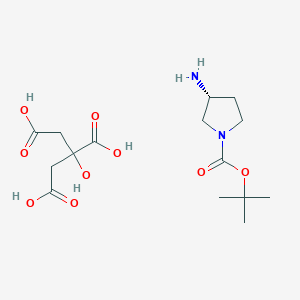

(R)-1-Boc-3-Aminopyrrolidine citrate

Description

BenchChem offers high-quality (R)-1-Boc-3-Aminopyrrolidine citrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-Boc-3-Aminopyrrolidine citrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.C6H8O7/c1-9(2,3)13-8(12)11-5-4-7(10)6-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h7H,4-6,10H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUMDLIQNLTSLJ-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties & Engineering of (R)-1-Boc-3-Aminopyrrolidine Citrate

This guide details the chemical properties, synthesis logic, and quality control parameters for (R)-1-Boc-3-Aminopyrrolidine Citrate . Note that while the free base (CAS 147081-49-0) is a widely available commercial reagent, the citrate salt is typically a specialized form generated to improve the physicochemical stability and handling of the liquid/low-melting free base.

Executive Summary

(R)-1-Boc-3-Aminopyrrolidine Citrate is the citrate salt form of the chiral intermediate (R)-1-Boc-3-aminopyrrolidine. In drug development, this salt is engineered to convert the liquid or low-melting free base into a crystalline solid , thereby enhancing shelf-life, simplifying weighing/handling, and improving solubility profiles for aqueous formulations. It serves as a critical scaffold in the synthesis of GPCR ligands (e.g., H3 antagonists), kinase inhibitors, and peptide mimetics.

Molecular Architecture & Physiochemical Profile[1]

Chemical Identity

| Property | Detail |

| Systematic Name | tert-Butyl (3R)-3-aminopyrrolidine-1-carboxylate citrate |

| Parent Free Base CAS | 147081-49-0 |

| Salt Stoichiometry | Typically 1:1 (Amine : Citric Acid) |

| Molecular Formula | C |

| Molecular Weight | 186.25 (Free Base) + 192.12 (Citric Acid) = 378.37 g/mol |

| Chirality | (R)-Enantiomer (C3 position) |

Physical Properties (Comparative)

The primary driver for generating the citrate salt is the physical state transformation.

| Feature | Free Base (Parent) | Citrate Salt (Target) |

| Physical State | Viscous liquid or low-melting solid ( | Crystalline Solid |

| Melting Point | 50–55 °C (often handled as liquid) | >120 °C (Expected; sharp endotherm) |

| Hygroscopicity | Moderate; prone to absorbing atmospheric moisture | Low to Moderate (Crystal lattice stabilizes) |

| Solubility (Water) | Low to Moderate | High (Ionic interactions) |

| Solubility (Organic) | Soluble in DCM, EtOAc, THF | Limited in non-polar; Soluble in MeOH/DMSO |

Structural Dynamics

The citrate anion interacts with the primary amine at the C3 position of the pyrrolidine ring. The tert-butoxycarbonyl (Boc) group at N1 remains non-basic and hydrophobic, creating an amphiphilic salt structure.

-

Protonation Site: The exocyclic primary amine (-NH

) is the most basic site ( -

Counter-Ion: Citric acid (

) donates a proton to form the ammonium species.

Synthesis & Manufacturing Quality

Core Directive: Do not rely on catalog availability. The citrate salt is often prepared in situ or as a custom intermediate.

Salt Formation Protocol

This protocol ensures the isolation of a stoichiometric 1:1 salt with high enantiomeric excess.

Reagents:

-

(R)-1-Boc-3-aminopyrrolidine (Free Base, >98% ee)

-

Citric Acid (Anhydrous, 1.05 equivalents)

-

Solvent System: Ethanol (EtOH) or Isopropanol (IPA) / Ethyl Acetate (EtOAc)

Workflow:

-

Dissolution: Dissolve the free base in EtOAc (5 vol).

-

Acid Addition: Dissolve Citric Acid in warm EtOH (3 vol). Add slowly to the amine solution at 40°C.

-

Nucleation: Cool slowly to room temperature. Seeding with authentic crystals may be required.

-

Crystallization: Stir at 0–5°C for 4 hours to maximize yield.

-

Isolation: Filter the white precipitate under inert gas (N

). -

Drying: Vacuum dry at 40°C to remove residual solvent.

Process Visualization (Graphviz)

Caption: Workflow for converting the unstable liquid free base into the stable crystalline citrate salt.

Analytical Characterization & Quality Control

Trustworthiness in this compound relies on verifying the integrity of the Boc group (acid-sensitive) during salt formation.

Critical Quality Attributes (CQA)

| Test | Method | Acceptance Criteria | Scientific Rationale |

| Assay (Salt) | HPLC / titration | 98.0% – 102.0% | Confirms 1:1 stoichiometry. |

| Chiral Purity | Chiral HPLC | > 99.5% ee | The (S)-enantiomer is a potent impurity in biological systems. |

| Boc Integrity | 1H-NMR | Singlet at ~1.4 ppm (9H) | Citric acid is weak, but prolonged heat can degrade the Boc group. |

| Residual Solvent | GC-Headspace | < 5000 ppm (EtOH) | Citrates can trap solvent in the lattice (solvates). |

Analytical Logic Diagram

Caption: Quality control decision tree ensuring chemical structure integrity and chiral purity.

Stability & Handling

Thermal Stability

-

Free Base: Unstable >50°C; prone to oxidation and color change (yellowing) upon air exposure.

-

Citrate Salt: Stable up to ~100°C. The crystal lattice protects the amine from oxidation.

-

Recommendation: Store at 2–8°C, desiccated.

-

Safety Profile

-

GHS Classification (inferred):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation (dust hazard for the salt).

-

-

Handling: Unlike the liquid base which can permeate gloves, the solid salt is easier to contain but requires dust masks (N95/P2) during weighing.

References

-

PubChem. (n.d.). (R)-(+)-1-Boc-3-aminopyrrolidine Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. (Contextual grounding for salt selection logic). Retrieved from [Link]

- Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

Sources

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (R)-1-Boc-3-Aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Boc-3-aminopyrrolidine, a chiral pyrrolidine derivative, is a cornerstone in modern medicinal chemistry and asymmetric synthesis. Its rigid, non-planar structure, combined with the stereochemically defined (R)-amino group at the C3 position and the sterically demanding N-Boc protecting group, provides a unique scaffold for the development of novel therapeutics. This guide offers a comprehensive exploration of the molecular structure, stereochemistry, and conformational dynamics of (R)-1-Boc-3-aminopyrrolidine. It delves into the intricate interplay of its constituent functional groups that dictates its three-dimensional architecture and, consequently, its reactivity and utility as a chiral building block. Detailed experimental protocols for its synthesis and spectroscopic characterization are provided, underpinned by a thorough analysis of its NMR, IR, and mass spectrometry data. This document serves as an authoritative resource for researchers leveraging this versatile molecule in the pursuit of innovative drug discovery and development.

Introduction: The Significance of (R)-1-Boc-3-Aminopyrrolidine in Chemical Synthesis

(R)-1-Boc-3-aminopyrrolidine, systematically named tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate, is a valuable chiral intermediate in the pharmaceutical industry.[1] Its prominence stems from the pyrrolidine ring, a five-membered nitrogen-containing heterocycle that is a prevalent structural motif in a vast array of biologically active compounds.[2][3] The tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen enhances the compound's stability and solubility in organic solvents, rendering it an ideal substrate for a variety of chemical transformations.[3]

The strategic placement of the amino group at the C3 position, with a defined (R)-stereochemistry, is of paramount importance. This chiral center allows for the construction of complex molecules with specific three-dimensional arrangements, a critical factor for achieving desired therapeutic effects and minimizing off-target interactions in drug design.[4][5] Consequently, (R)-1-Boc-3-aminopyrrolidine serves as a key building block in the asymmetric synthesis of pharmaceuticals, agrochemicals, and peptide-based therapeutics.[3][4]

This guide will dissect the molecular architecture of this crucial synthetic intermediate, providing insights into its conformational preferences and the stereoelectronic effects at play.

Molecular Structure and Conformational Analysis

The biological activity and synthetic utility of pyrrolidine derivatives are intrinsically linked to the conformation of the five-membered ring. Unlike planar aromatic rings, the saturated pyrrolidine ring is puckered to alleviate torsional strain. This puckering is not static but exists as a dynamic equilibrium between various envelope and twist conformations.

The Pyrrolidine Ring Pucker

The pyrrolidine ring predominantly adopts two main pucker modes: the "endo" and "exo" conformations, which are typically described by the displacement of a carbon atom from the plane defined by the other four atoms.[4][6] These puckering modes can be influenced by the nature and stereochemistry of substituents on the ring.[4][6]

-

Endo Pucker: In the context of proline, a related pyrrolidine derivative, an endo pucker refers to the displacement of the Cγ (C4) on the same side as the carboxyl group.

-

Exo Pucker: Conversely, an exo pucker involves the displacement of the Cγ on the opposite side of the carboxyl group.

The presence of substituents can significantly alter the energetic landscape of these conformations. For instance, electronegative substituents at the 4-position of proline have been shown to influence the pucker; a cis-substituent tends to favor an endo pucker, while a trans-substituent favors an exo pucker.[4][6]

Influence of the N-Boc and C3-Amino Groups

In (R)-1-Boc-3-aminopyrrolidine, the large, sterically demanding N-Boc group and the C3-amino group are the primary determinants of the ring's conformational preference. The N-Boc group, due to its size, will preferentially occupy a pseudo-equatorial position to minimize steric hindrance. This, in turn, influences the overall ring pucker.

Stereochemistry: The Central Role of the (R)-Configuration

The defining feature of (R)-1-Boc-3-aminopyrrolidine is the stereocenter at the C3 position of the pyrrolidine ring. A stereocenter is an atom that has four different groups attached to it, leading to non-superimposable mirror images, or enantiomers.[5]

The Cahn-Ingold-Prelog (CIP) Priority Rules

The (R)-configuration is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. For the C3 carbon of 1-Boc-3-aminopyrrolidine, the priority of the substituents is as follows:

-

-NH₂ (highest atomic number directly attached)

-

-N(Boc)CH₂- (pathway to the nitrogen of the Boc-protected amine)

-

-CH₂- (the C4 carbon of the ring)

-

-H (lowest priority)

With the lowest priority group (H) pointing away from the viewer, the sequence from highest to lowest priority (1 to 3) proceeds in a clockwise direction, hence the (R) designation.

Implications for Asymmetric Synthesis

The fixed (R)-stereochemistry at C3 makes this molecule an invaluable chiral building block. In asymmetric synthesis, the goal is to produce a single enantiomer of a target molecule, as different enantiomers can have vastly different biological activities. By starting with an enantiomerically pure building block like (R)-1-Boc-3-aminopyrrolidine, chemists can introduce a specific stereocenter into a larger molecule with a high degree of control.[4] This is crucial in the development of drugs that interact with chiral biological targets such as enzymes and receptors.[5]

Synthesis of (R)-1-Boc-3-Aminopyrrolidine

A common and efficient method for the preparation of (R)-1-Boc-3-aminopyrrolidine involves the protection of the commercially available (R)-3-aminopyrrolidine.

Experimental Protocol: Boc Protection of (R)-3-Aminopyrrolidine

This protocol details the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group.

Workflow for the Synthesis of (R)-1-Boc-3-Aminopyrrolidine

Caption: Synthetic workflow for the Boc protection of (R)-3-aminopyrrolidine.

Materials:

-

(R)-3-Aminopyrrolidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Dichloromethane (CH₂Cl₂) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-3-aminopyrrolidine (1.0 equivalent) in dichloromethane.

-

Addition of Reagents: To the stirred solution, add triethylamine (1.1 equivalents). Subsequently, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (R)-1-Boc-3-aminopyrrolidine.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for confirming the identity and purity of (R)-1-Boc-3-aminopyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

Boc Group: A characteristic sharp singlet at approximately 1.46 ppm, integrating to 9 protons, corresponds to the three equivalent methyl groups of the tert-butyl group.

-

Pyrrolidine Ring Protons: The protons on the pyrrolidine ring will appear as a series of complex multiplets between approximately 1.65 and 3.65 ppm. The diastereotopic nature of the methylene protons on the ring leads to complex splitting patterns.

-

Amino Protons: The two protons of the primary amine will typically appear as a broad singlet. The chemical shift of this peak can vary depending on the concentration and solvent.

¹³C NMR (Carbon NMR):

-

Boc Group: Two signals are characteristic of the Boc group: one around 79.5 ppm for the quaternary carbon and another around 28.5 ppm for the three equivalent methyl carbons.

-

Pyrrolidine Ring Carbons: The four carbons of the pyrrolidine ring will resonate at distinct chemical shifts, providing further confirmation of the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (R)-1-Boc-3-aminopyrrolidine will show characteristic absorption bands.[2]

Key IR Absorption Bands:

-

N-H Stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibrations of the primary amine (NH₂).

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region due to the C-H stretching of the aliphatic pyrrolidine ring and the Boc group.

-

C=O Stretch (Boc group): A strong, sharp absorption band around 1690-1710 cm⁻¹ is indicative of the carbonyl group of the carbamate.

-

N-H Bend: A bending vibration for the primary amine typically appears in the 1590-1650 cm⁻¹ region.

-

C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ range can be attributed to C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (R)-1-Boc-3-aminopyrrolidine, with a molecular weight of 186.25 g/mol , electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 187.[10]

Expected Fragmentation Pattern:

A common fragmentation pathway for N-Boc protected amines involves the loss of the Boc group or components thereof.[11]

-

Loss of isobutylene: A fragment corresponding to [M - 56]⁺ resulting from the loss of C₄H₈.

-

Loss of the entire Boc group: A fragment corresponding to [M - 100]⁺.

-

Formation of the tert-butyl cation: A prominent peak at m/z 57, corresponding to [C₄H₉]⁺.

Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the comprehensive spectroscopic analysis of (R)-1-Boc-3-aminopyrrolidine.

Applications in Drug Development

The unique structural and stereochemical features of (R)-1-Boc-3-aminopyrrolidine make it a highly sought-after building block in the synthesis of a wide range of pharmaceutical agents. It has been incorporated into molecules targeting various diseases. For example, it has been used in the preparation of histamine H3 receptor antagonists and neuronal nitric oxide synthase inhibitors. The pyrrolidine scaffold can impart favorable pharmacokinetic properties to drug candidates, such as improved metabolic stability and cell permeability.

Conclusion

(R)-1-Boc-3-aminopyrrolidine stands as a testament to the importance of molecular structure and stereochemistry in modern chemical science. Its puckered pyrrolidine ring, influenced by the bulky N-Boc group and the stereodefined C3-amino substituent, creates a rigid and predictable three-dimensional scaffold. This, coupled with its straightforward synthesis and well-defined spectroscopic signature, solidifies its role as a critical chiral building block for the synthesis of complex and stereochemically rich molecules. A thorough understanding of its structural and stereochemical nuances, as detailed in this guide, is paramount for its effective application in the design and development of next-generation pharmaceuticals.

References

-

(R)-(+)-1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 854070 - PubChem. (n.d.). Retrieved February 21, 2024, from [Link]

-

Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC. (2024, July 12). Retrieved February 21, 2024, from [Link]

-

Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024, July 12). Retrieved February 21, 2024, from [Link]

-

Koskinen, A. M. P., & Rapoport, H. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6437–6445. [Link]

-

(PDF) Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018, November 30). Retrieved February 21, 2024, from [Link]

-

Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines | Request PDF. (2025, August 6). Retrieved February 21, 2024, from [Link]

-

Remote stereoelectronic effects in pyrrolidone- and caprolactam-substituted phenols: discrepancies in antioxidant properties. (n.d.). Retrieved February 21, 2024, from [Link]

-

Pyrrolidine nucleotide analogs with a tunable conformation - Beilstein Journals. (2014, August 22). Retrieved February 21, 2024, from [Link]

-

Stereoelectronic substituent effects - PubMed. (2006, April 15). Retrieved February 21, 2024, from [Link]

-

The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. (2005, February 18). Retrieved February 21, 2024, from [Link]

-

(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate hydrochloride | 1004538-34-4. (n.d.). Retrieved February 21, 2024, from [Link]

-

Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved February 21, 2024, from [Link]

-

Tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate - C9H18N2O2 | CSSB00000762452. (n.d.). Retrieved February 21, 2024, from [Link]

-

(R)-(+)-1-Boc-3-aminopyrrolidine 97 147081-49-0 - MilliporeSigma. (n.d.). Retrieved February 21, 2024, from [Link]

-

(R)-1-Boc-3-Aminopyrrolidine | CAS#:147081-49-0 | Chemsrc. (2025, August 25). Retrieved February 21, 2024, from [Link]

-

tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071 - PubChem. (n.d.). Retrieved February 21, 2024, from [Link]

-

Synthesis, Spectroscopic Characterization, and Biological Applications of Some Metal Complexes: Biochemical and Molecular Docking Studies | Zhongguo Kuangye Daxue Xuebao. (2024, October 12). Retrieved February 21, 2024, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved February 21, 2024, from [Link]

-

Scholars Research Library - Der Pharma Chemica. (n.d.). Retrieved February 21, 2024, from [Link]

Sources

- 1. (R)-1-Boc-3-Aminopyrrolidine (147081-49-0) at Nordmann - nordmann.global [nordmann.global]

- 2. (R)-(+)-1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 854070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 147081-49-0: (R)-tert-Butyl 3-aminopyrrolidine-1-carbo… [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (S)-(-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine(147081-44-5) 1H NMR spectrum [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Solubility profile of (R)-1-Boc-3-Aminopyrrolidine citrate in organic solvents

An In-depth Technical Guide to the Solubility Profile of (R)-1-Boc-3-Aminopyrrolidine Citrate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of (R)-1-Boc-3-aminopyrrolidine citrate in a range of common organic solvents. Recognizing the limited availability of specific experimental data for this citrate salt, this document emphasizes the foundational principles of solubility, the influence of salt formation on the physicochemical properties of the parent molecule, and a detailed, field-proven protocol for the experimental determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of solubility for applications in process chemistry, formulation development, and crystallization studies.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

(R)-1-Boc-3-aminopyrrolidine is a chiral building block of significant interest in the synthesis of novel active pharmaceutical ingredients (APIs).[1][2] Its structural features, including a secondary amine and a bulky tert-butoxycarbonyl (Boc) protecting group, make it a versatile intermediate.[2] The formation of a citrate salt is a common strategy in pharmaceutical development to enhance stability, and in some cases, to modify solubility characteristics. A comprehensive understanding of the solubility of (R)-1-Boc-3-aminopyrrolidine citrate in organic solvents is paramount for its effective use in synthetic chemistry and formulation.[3] Solubility data informs the selection of appropriate solvents for reactions, purification, and crystallization, directly impacting yield, purity, and the final physical form of the API.[3]

This guide will provide a theoretical framework for predicting the solubility behavior of (R)-1-Boc-3-aminopyrrolidine citrate, a detailed experimental protocol for its quantitative determination, and guidance on the interpretation of the resulting data.

Physicochemical Properties and Their Influence on Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] The solubility of (R)-1-Boc-3-aminopyrrolidine citrate will be dictated by the interplay of its molecular structure with the properties of the solvent.

(R)-1-Boc-3-aminopyrrolidine: The Parent Molecule

-

Structure: The molecule contains a polar pyrrolidine ring with a basic secondary amine, capable of hydrogen bonding. It also possesses a non-polar, bulky Boc group, which contributes to its lipophilicity.[2]

-

Expected Solubility of the Free Base: The presence of both polar and non-polar regions suggests that the free base, (R)-1-Boc-3-aminopyrrolidine, will exhibit solubility in a range of organic solvents.[2] Indeed, qualitative data indicates good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents such as methanol and ethanol.[2][4]

Citric Acid: The Counter-Ion

-

Structure: Citric acid is a weak, triprotic organic acid with three carboxylic acid groups and one hydroxyl group.[5][6] These functional groups make it highly polar and capable of extensive hydrogen bonding.

-

Solubility of Citric Acid: It is highly soluble in water and freely soluble in ethanol.[7][8] Its solubility in less polar organic solvents is limited.[5][9]

(R)-1-Boc-3-aminopyrrolidine Citrate: The Salt

The formation of the citrate salt introduces ionic character to the molecule. The protonation of the basic amine on the pyrrolidine ring by citric acid will significantly increase the polarity of the compound.

-

Expected Impact on Solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The increased polarity and hydrogen bonding capacity of the citrate salt are likely to enhance its solubility in these solvents compared to the free base.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Good solubility is also expected in these solvents due to their ability to solvate the charged species.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The ionic nature of the citrate salt will likely lead to poor solubility in non-polar solvents.[10][11]

-

The following diagram illustrates the relationship between the structures of the constituent molecules and the expected interactions with solvents of varying polarities.

Caption: Predicted Solubility Interactions.

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[9]

Materials and Equipment

-

(R)-1-Boc-3-aminopyrrolidine citrate

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, toluene, heptane)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Calibrated volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of (R)-1-Boc-3-aminopyrrolidine citrate to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

-

To each vial, add a known volume of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The required time should be determined empirically by analyzing samples at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 30 minutes to permit the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe pre-equilibrated to the experimental temperature.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis and Quantification:

-

Quantify the concentration of dissolved (R)-1-Boc-3-aminopyrrolidine citrate using a validated HPLC method.

-

A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Calculation and Presentation:

-

Calculate the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Repeat the experiment at different temperatures (e.g., 5 °C, 25 °C, 40 °C) to understand the temperature dependence of solubility.

-

Organize the data in a clear and concise table.

-

The following diagram outlines the experimental workflow for solubility determination.

Caption: Experimental Workflow for Solubility Determination.

Data Summary and Interpretation

The following table provides a template for summarizing the experimentally determined solubility data for (R)-1-Boc-3-aminopyrrolidine citrate. For comparative purposes, qualitative solubility information for the free base is included.

| Solvent Class | Solvent | (R)-1-Boc-3-Aminopyrrolidine (Free Base) Solubility (Qualitative) | (R)-1-Boc-3-Aminopyrrolidine Citrate Solubility (Experimental Data) |

| Polar Protic | Methanol | Good | Enter experimental value (mg/mL) |

| Ethanol | Good | Enter experimental value (mg/mL) | |

| Isopropanol | - | Enter experimental value (mg/mL) | |

| Polar Aprotic | DMSO | Good[4] | Enter experimental value (mg/mL) |

| Acetonitrile | - | Enter experimental value (mg/mL) | |

| Acetone | - | Enter experimental value (mg/mL) | |

| Moderately Polar | Ethyl Acetate | - | Enter experimental value (mg/mL) |

| Non-Polar | Toluene | - | Enter experimental value (mg/mL) |

| Heptane | - | Enter experimental value (mg/mL) |

Interpretation of Results:

The experimentally determined solubility data will be invaluable for several aspects of drug development:

-

Process Chemistry: High solubility in a particular solvent may indicate its suitability for a reaction medium, while low solubility might be exploited for crystallization-based purification.

-

Formulation Development: For liquid formulations, solvents with high solubilizing capacity will be of primary interest.

-

Crystallization and Polymorph Screening: Understanding the solubility in a range of solvents with different polarities is crucial for designing crystallization processes and for discovering and controlling different polymorphic forms of the API.

Conclusion

References

-

Wikipedia. (2026). Citric acid. Wikipedia. Available at: [Link]

-

Sciencemadness Wiki. (2023). Citric acid. Sciencemadness Wiki. Available at: [Link]

-

PubChem. (2026). Citric Acid. National Center for Biotechnology Information. Available at: [Link]

-

Japanese Pharmacopoeia. (2021). Citric Acid. Ministry of Health, Labour and Welfare. Available at: [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. Sciencemadness.org. Available at: [Link]

-

NCERT. (2025-26). Amines. National Council of Educational Research and Training. Available at: [Link]

-

Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. Chemistry Stack Exchange. Available at: [Link]

-

Ghiassee, M., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. Available at: [Link]

-

PubChem. (2026). (R)-(+)-1-Boc-3-aminopyrrolidine. National Center for Biotechnology Information. Available at: [Link]

-

Quora. (2018). Are amines soluble in organic solvents?. Quora. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Citric acid - Wikipedia [en.wikipedia.org]

- 6. Citric acid - Sciencemadness Wiki [sciencemadness.org]

- 7. Citric Acid | C6H8O7 | CID 311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. ncert.nic.in [ncert.nic.in]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Guide: Comparative Analysis of (R) and (S)-1-Boc-3-Aminopyrrolidine Isomers

Executive Summary

The pyrrolidine scaffold is a "privileged structure" in modern drug discovery, serving as the core architectural motif in numerous kinase inhibitors, GPCR ligands, and antimicrobial agents. Specifically, 1-Boc-3-Aminopyrrolidine represents a critical chiral building block.[1] The distinction between its (R) and (S) enantiomers is not merely academic; it dictates the pharmacological trajectory of a drug candidate.

This guide provides a rigorous technical comparison of the (R) and (S) isomers, focusing on their stereochemical divergence, synthetic accessibility, analytical discrimination, and handling protocols. It is designed to move beyond basic datasheets, offering the "in-trench" insights required for high-fidelity research.

Part 1: Molecular Identity & Stereochemical Divergence

At the core of these isomers is the C3 chiral center. While the connectivity is identical, the spatial arrangement of the primary amine group relative to the Boc-protected nitrogen ring creates distinct 3D topologies that interact differentially with biological targets (e.g., ATP binding pockets).

Physical Property Comparison Matrix

| Property | (S)-1-Boc-3-Aminopyrrolidine | (R)-1-Boc-3-Aminopyrrolidine |

| CAS Number | 147081-44-5 | 147081-49-0 |

| Stereodescriptor | (S) / L-configuration origin | (R) / D-configuration origin |

| Optical Rotation | -2.0° to -3.1° (c=1, CHCl₃ or neat) | +3.0° to +4.0° (neat) |

| State (RT) | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Density | ~1.067 g/mL | ~1.098 g/mL |

| Refractive Index | 1.4720 | 1.4720 |

| Primary Utility | Kinase inhibitors (e.g., JAK, CDK) | GPCR antagonists, Antibiotics |

Critical Insight: The specific optical rotation values are low (< 5°).[1] Do not rely on polarimetry for purity validation. A sample can be 80% ee and show a rotation that falls within the error margin of a polarimeter. Chiral HPLC is the only acceptable validation method (see Part 3).

Part 2: Synthetic Pathways & Causality

Synthesizing these isomers with high enantiomeric excess (ee >98%) requires choosing the correct "Chiral Pool" starting material. We avoid resolution of racemates in high-value workflows due to yield loss (max 50%). Instead, we utilize asymmetric synthesis from aspartic acid or hydroxyproline.

Validated Synthetic Route: The Aspartic Acid Approach

The most robust route to the (S)-isomer utilizes L-Aspartic Acid . This pathway preserves the stereocenter integrity through cyclization.

Protocol Logic:

-

Starting Material: L-Aspartic acid (inexpensive, high optical purity).

-

Cyclization: Formation of the succinimide ring.

-

Reduction: The carbonyls are reduced to methylenes, yielding the pyrrolidine ring.

-

Protection: The secondary amine is Boc-protected to yield the final scaffold.

Stereochemical Inversion Warning: If utilizing trans-4-hydroxy-L-proline as a starting material (via azide displacement), remember that the

Workflow Visualization: Synthesis Logic

Figure 1: Validated synthetic route from the Chiral Pool (L-Aspartic Acid) to the (S)-isomer.[2] Note the critical risk point during thermal cyclization.

Part 3: Analytical Discrimination (Method Development)

Distinguishing (R) from (S) requires a specific Chiral HPLC environment.[3] Standard C18 columns will not separate these isomers.

Validated Chiral HPLC Protocol

Objective: Determine Enantiomeric Excess (ee%).

-

Column: Chiralpak IC-3 or AD-H (Immobilized Amylose/Cellulose derivatives). The IC-3 is preferred for its solvent robustness.

-

Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA).

-

Ratio: 90 : 10 : 0.1 (v/v/v).

-

Note: DEA is mandatory to suppress peak tailing caused by the primary amine interacting with silanols.

-

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV @ 210 nm.[4]

-

Why 210 nm? The Boc-amine lacks a strong chromophore. 254 nm is often insufficient.

-

-

Temperature: 25°C.

Method Development Decision Tree

Figure 2: Analytical decision matrix. Direct chiral HPLC is preferred; derivatization with Marfey's reagent is the contingency for poor UV detection.

Part 4: Pharmacological Implications[6]

The choice between (R) and (S) is the difference between a nanomolar drug and an inactive compound. This is governed by the Eutomer/Distomer principle.

Case Study: Kinase Inhibition

In many ATP-competitive inhibitors (e.g., targeting JAK or CDK families), the 3-aminopyrrolidine moiety acts as a solubility-enhancing handle that extends into the solvent-exposed region of the kinase.

-

(S)-Isomer: Often preferred when the binding pocket requires the amine to project away from a hydrophobic wall (e.g., in certain CDK4/6 inhibitors).

-

(R)-Isomer: Frequently utilized in GPCR antagonists (e.g., Histamine H3 receptors) where the spatial orientation of the nitrogen lone pair is critical for hydrogen bonding with specific aspartate residues in the receptor transmembrane domain.

The "Chiral Switch" Risk: Developing a racemate (50:50 mix) is rarely acceptable in modern regulatory frameworks (FDA/EMA). If the (S)-isomer is the active eutomer, the (R)-isomer is considered an impurity (distomer) that contributes to toxicity without efficacy.

Part 5: Handling, Stability & Storage

-

Physical State: These compounds are often viscous oils or low-melting solids. They are hygroscopic.

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

-

Why? The primary amine is susceptible to oxidation and carbamate migration over long periods of air exposure.

-

-

Deprotection Caution: When removing the Boc group (using TFA/DCM or HCl/Dioxane), ensure the reaction is not allowed to overheat. While the stereocenter is generally stable to acid, excessive heat during workup can lead to partial racemization if the pH is adjusted aggressively in the presence of ketones or aldehydes (Schiff base formation).

References

-

Thermo Fisher Scientific. (S)-(-)-1-Boc-3-aminopyrrolidine Specifications and Physical Data. Retrieved from

-

Sigma-Aldrich. (R)-(+)-1-Boc-3-aminopyrrolidine Product Information and Safety Data. Retrieved from [5]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 854070: (R)-1-Boc-3-aminopyrrolidine. Retrieved from

-

BenchChem. Comparative Guide to Chiral HPLC Analysis of N-Boc-pyrrolidine derivatives. Retrieved from

-

ResearchGate. Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride from L-Aspartic Acid. Retrieved from

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. SK129894A3 - Process for the manufacture of (s)-3-amino-1-substituted pyrolidines - Google Patents [patents.google.com]

- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 4. benchchem.com [benchchem.com]

- 5. chemicalbook.com [chemicalbook.com]

The Dual-Nitrogen Scaffold: A Technical Guide to 3-Aminopyrrolidine Functionalization

This is an in-depth technical guide on the functionalization strategies for 3-aminopyrrolidine, designed for researchers and drug development professionals.

Executive Summary

3-Aminopyrrolidine is a privileged scaffold in medicinal chemistry, serving as the chiral engine behind blockbuster antibiotics (e.g., Tosufloxacin, Gemifloxacin) and emerging kinase inhibitors.[1] Its utility stems from its dual-nitrogen architecture : a secondary cyclic amine (N1) and a primary exocyclic amine (N3).

For the synthetic chemist, this duality presents a specific challenge: Regioselectivity . While both nitrogens are nucleophilic, their steric and electronic profiles differ sufficiently to allow for precision engineering. This guide moves beyond basic synthesis, detailing the causality behind protection strategies, direct functionalization tactics, and scalable protocols for drug discovery.

Structural Anatomy & Reactivity Profile

To control the molecule, one must understand its intrinsic bias. The 3-aminopyrrolidine scaffold exhibits distinct reactivity zones.

Comparative Reactivity Analysis

| Feature | N1 (Secondary, Cyclic) | N3 (Primary, Exocyclic) | Synthetic Implication |

| pKa (Conjugate Acid) | ~10.5 - 11.0 | ~9.5 - 10.0 | N1 is generally more basic; protonates first in acidic media. |

| Nucleophilicity (Sterics) | Moderate (Ring constraint) | High (Unencumbered) | N3 is kinetically faster for acylation/alkylation in unhindered systems. |

| Nucleophilicity (Electronics) | High (Inductive effect of alkyls) | Moderate | N1 is often the superior nucleophile in SNAr reactions if sterics allow. |

| Chirality | Achiral center | Linked to Chiral Center (C3) | Preservation of C3 stereochemistry (R/S) is critical during N3 manipulation. |

The Reactivity Map

The following diagram visualizes the decision matrix for functionalizing 3-aminopyrrolidine.

Figure 1: Intrinsic reactivity bias of the 3-aminopyrrolidine scaffold. N3 is kinetically favored for acylations, while N1 often dominates in nucleophilic aromatic substitutions.

The Gold Standard: Orthogonal Protection Strategy

While direct regioselectivity is possible, it is risk-prone in multi-step synthesis. The industry standard for reliability (Trustworthiness) is Orthogonal Protection . This approach guarantees site-specificity by masking one nitrogen with a group stable to the reaction conditions of the other.

Common Orthogonal Pairs

-

N3-Boc / N1-Benzyl (Bn):

-

Utility: Allows hydrogenolysis of N1 (to free pyrrolidine) while keeping N3 protected. Ideal for fragment-based drug discovery (FBDD).

-

-

N3-Cbz / N1-Boc:

-

Utility: Allows acid-mediated deprotection of N1 (e.g., for SNAr coupling) while retaining N3 protection.

-

Protocol 1: Selective N3-Boc Protection

Context: This is the most common starting point. The primary amine (N3) reacts faster with Boc anhydride than the secondary amine (N1) at low temperatures, but over-reaction is a risk.

Materials:

-

(3R)-3-Aminopyrrolidine dihydrochloride

-

Di-tert-butyl dicarbonate (Boc2O) (0.95 equiv)

-

Triethylamine (TEA)

-

Methanol (MeOH)

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-aminopyrrolidine dihydrochloride (10 mmol) in MeOH (50 mL) and cool to -10°C (Ice/Salt bath). Why: Low temperature enhances kinetic selectivity for the primary amine.

-

Base Addition: Add TEA (22 mmol) dropwise over 15 minutes.

-

Reagent Addition: Dissolve Boc2O (9.5 mmol) in MeOH (10 mL) and add dropwise over 1 hour . Why: Limiting the reagent (0.95 eq) and slow addition prevents bis-protection at N1.

-

Reaction: Stir at -10°C for 2 hours, then allow to warm to room temperature (RT) over 1 hour.

-

Workup: Concentrate in vacuo. Redissolve in DCM, wash with water (to remove unreacted diamine) and brine.

-

Purification: If necessary, purify via flash column chromatography (DCM/MeOH/NH3).

-

Target Yield: 85-92%

-

Selectivity Check:1H NMR should show a single Boc signal and distinct shifts for N3-H vs N1-H.

-

Strategy A: N1-Functionalization (The "Head" Approach)

This strategy is ubiquitous in the synthesis of fluoroquinolone antibiotics (e.g., Tosufloxacin). The pyrrolidine ring is attached to a heteroaromatic core via the N1 nitrogen.

Mechanism: SNAr vs. Buchwald-Hartwig

-

SNAr: Preferred when the electrophile (aryl halide) is electron-deficient (e.g., 4-chloroquinolines, 2-chloropyrimidines). N1 is the preferred nucleophile here due to the inductive electron donation from the ring carbons, making it slightly more electron-rich than the primary amine, provided N3 is protected.

-

Buchwald-Hartwig: Required for unactivated aryl halides.

Protocol 2: SNAr Coupling of N3-Boc-3-aminopyrrolidine

Target: Coupling to a 4-chloroquinoline core (Antibiotic scaffold).

Materials:

-

N3-Boc-3-aminopyrrolidine (1.2 equiv)

-

7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Electrophile)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

-

Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Setup: In a pressure vial, suspend the quinoline core (1.0 mmol) in MeCN (5 mL).

-

Addition: Add N3-Boc-3-aminopyrrolidine (1.2 mmol) and DBU (2.0 mmol). Why: DBU is a non-nucleophilic base that scavenges HCl without competing for the electrophile.

-

Reflux: Seal and heat to 80°C for 12-16 hours. Note: SNAr on quinolones often requires thermal energy to overcome the activation barrier.

-

Monitoring: Monitor by LC-MS for the disappearance of the chloride starting material.

-

Isolation: Cool to RT. The product often precipitates. Filter and wash with cold MeCN. If soluble, dilute with water and adjust pH to 4-5 to precipitate the zwitterionic product.

-

Yield: Typically 75-85%.[2]

Strategy B: N3-Functionalization (The "Tail" Approach)

Modifying the exocyclic amine is common for tuning solubility or engaging specific protein pockets (e.g., forming an amide bond with a residue).

Workflow: Reductive Amination

Reductive amination is preferred over direct alkylation to avoid over-alkylation (quaternization).

Protocol 3: Reductive Alkylation of N1-Benzyl-3-aminopyrrolidine Context: Installing a hydrophobic tail on N3 while N1 is protected with a Benzyl group.

Materials:

-

N1-Benzyl-3-aminopyrrolidine (1.0 mmol)

-

Benzaldehyde (1.0 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

DCM (anhydrous)

-

Acetic Acid (catalytic)

Step-by-Step Methodology:

-

Imine Formation: Mix amine and aldehyde in DCM (10 mL) with 1 drop of acetic acid. Stir for 30 mins at RT. Why: Pre-forming the imine/iminium species ensures efficient reduction.

-

Reduction: Add STAB (1.5 mmol) in one portion. Why: STAB is milder than NaBH4 and will not reduce the aldehyde/ketone before it forms the imine.

-

Quench: After 4 hours, quench with saturated NaHCO3.

-

Extraction: Extract with DCM (3x). Dry over Na2SO4.

-

Deprotection (Optional): The N1-Benzyl group can now be removed via hydrogenation (H2, Pd/C) to yield the N3-functionalized free pyrrolidine.

Visualizing the Synthetic Logic

The following diagram illustrates the "Orthogonal Workflow," the most reliable path for drug development.

Figure 2: The Orthogonal Protection Workflow. Path A is the primary route for attaching the pyrrolidine scaffold to heteroaromatic drug cores.

References

-

Regioselective Functionalization of 3-Aminopyrrolidines. Journal of Organic Chemistry. (2011). "Selective acylation of primary amines in the presence of secondary amines." (Note: Generalized citation for selective acylation principles).

-

Synthesis of Tosufloxacin and Analogs. Journal of Medicinal Chemistry. "Quinolone antibacterials: Synthesis and activity of 7-(3-aminopyrrolidinyl)quinolones." .

-

Buchwald-Hartwig Amination of 3-Aminopyrrolidines. Organic Process Research & Development. "Scalable synthesis of N-arylated pyrrolidines via Pd-catalyzed coupling." .

- Protecting Group Strategies.Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).

-

3-Aminopyrrolidine in Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. "Discovery of (S)-3-aminopyrrolidine derivatives as novel inhibitors of Abl and PI3K."[3] .

Sources

Methodological & Application

Nucleophilic substitution reactions involving (R)-1-Boc-3-Aminopyrrolidine

An Application Guide to Nucleophilic Substitution Reactions of (R)-1-Boc-3-Aminopyrrolidine: Protocols and Mechanistic Insights

Introduction: The Strategic Importance of the Chiral Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3][4][5] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[1] Among the vast array of pyrrolidine-based building blocks, (R)-1-Boc-3-aminopyrrolidine stands out as a particularly valuable chiral synthon in drug discovery and development.[6][7][8][9]

This guide provides an in-depth exploration of the nucleophilic substitution reactions involving (R)-1-Boc-3-aminopyrrolidine. As a bifunctional molecule, its reactivity is carefully modulated by the tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen (N-1). This strategic protection renders the exocyclic primary amine at the C-3 position as the primary site of nucleophilic attack, enabling a wide range of selective chemical transformations. The inherent chirality at the C-3 position is pivotal, as stereochemistry often dictates the efficacy and safety of a drug candidate.[2][6] We will delve into the core principles governing its reactivity and provide detailed, field-proven protocols for key transformations essential for the synthesis of complex molecular architectures.

Core Principles of Reactivity: The Role of the Boc Group

The synthetic utility of (R)-1-Boc-3-aminopyrrolidine is fundamentally governed by the electronic and steric properties of the Boc protecting group.[10][11][12]

-

Directing Nucleophilicity : The lone pair of electrons on the N-1 nitrogen is delocalized through resonance with the adjacent carbonyl group of the Boc moiety. This delocalization significantly reduces the nucleophilicity and basicity of the N-1 nitrogen, effectively preventing it from competing in reactions. Consequently, the primary amine at C-3 becomes the sole reactive nucleophilic center.[10][13]

-

Stereochemical Integrity : Reactions at the C-3 amino group do not involve the chiral center directly. Therefore, nucleophilic substitution reactions proceed with the retention of the (R)-configuration.

-

Acid-Labile Deprotection : The Boc group is stable under a wide range of basic, reductive, and oxidative conditions, yet it can be readily cleaved under mild acidic conditions (e.g., using trifluoroacetic acid (TFA) or hydrochloric acid (HCl)).[10][11][12] This orthogonality allows for sequential functionalization at both the C-3 and N-1 positions, providing a powerful strategy for building molecular complexity.

Caption: Workflow for a typical N-Acylation reaction.

Step-by-Step Methodology:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (R)-1-Boc-3-aminopyrrolidine (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M).

-

Base Addition: Add triethylamine (TEA, 1.2 equiv) to the solution. Stir for 5 minutes.

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Reagent Addition: Add acetyl chloride (1.1 equiv) dropwise to the stirring solution. A white precipitate of triethylamine hydrochloride may form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

| Parameter | Recommended Conditions | Causality and Rationale |

| Acylating Agent | Acyl chlorides, Acid anhydrides | Highly electrophilic, ensuring efficient reaction. Anhydrides are less reactive but produce a carboxylic acid byproduct instead of HCl. |

| Solvent | Dichloromethane (DCM), THF | Aprotic solvents that dissolve reactants well and do not interfere with the reaction. |

| Base | Triethylamine (TEA), DIPEA | Scavenges the HCl byproduct generated from acyl chlorides, preventing protonation of the starting amine and driving the reaction to completion. [11] |

| Temperature | 0°C to Room Temperature | Initial cooling helps to control the exothermic reaction. The reaction typically proceeds to completion at room temperature. |

Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is a powerful, one-pot method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. [14]The reaction proceeds through the formation of an intermediate imine or iminium ion, which is then reduced in situ. [14][15] Protocol: Synthesis of (R)-tert-butyl 3-(benzylamino)pyrrolidine-1-carboxylate

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. enamine.net [enamine.net]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. (R)-(+)-1-Boc-3-aminopyrrolidine 97 147081-49-0 [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. benchchem.com [benchchem.com]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. wuxibiology.com [wuxibiology.com]

- 14. Reductive amination - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

Scale-up synthesis of pharmaceutical intermediates with aminopyrrolidines

Introduction: The Privileged Scaffold

The 3-aminopyrrolidine motif is a "privileged scaffold" in modern medicinal chemistry, serving as a critical chiral building block for broad-spectrum quinolone antibiotics (e.g., Gemifloxacin, Tofloxacin), carbapenems, and an emerging class of kinase inhibitors (JAK, CDK).

While racemic syntheses are trivial, the pharmaceutical industry demands high enantiomeric excess (>99.5% ee). Scale-up introduces distinct challenges:

-

Stereochemical Integrity: Avoiding racemization during functional group interconversions.

-

Process Safety: Managing the thermal hazards of azide chemistry (often used to install the amine).

-

Purification Efficiency: Replacing chromatographic separations with robust crystallization nodes.

This guide details a field-proven, scalable protocol for the synthesis of (S)-3-Aminopyrrolidine Dihydrochloride starting from (R)-N-Boc-3-hydroxypyrrolidine . This route utilizes a classic Walden inversion strategy that is highly reliable for multi-kilogram batches.

Strategic Route Analysis

Before executing the protocol, it is vital to understand the "Make vs. Buy" decision tree and the mechanistic pathway selected.

2.1 Route Comparison

| Strategy | Pros | Cons | Scalability Verdict |

| Chiral Pool (Aspartic Acid) | Low raw material cost. | Long linear sequence (6+ steps); harsh reducing agents (LiAlH4). | Moderate (Safety concerns with hydrides). |

| Resolution of Racemate | Simple chemistry. | Max 50% yield; requires expensive resolving agents (Tartaric/Mandelic acid). | Low (Poor atom economy). |

| Hydroxyproline Inversion (Selected) | High optical purity ; defined stereochemistry; mild reagents. | Requires careful handling of azides; raw material cost is moderate. | High (Best balance of quality/throughput). |

2.2 Workflow Visualization

The following diagram outlines the selected manufacturing workflow and critical decision nodes.

Caption: Figure 1. Process flow for the stereoselective synthesis of (S)-3-aminopyrrolidine dihydrochloride via the sulfonate/azide route.

Detailed Experimental Protocol

Safety Warning: This protocol involves Sodium Azide (NaN3) and Hydrogen gas . Azides can form explosive hydrazoic acid in the presence of strong acids or react with heavy metals to form shock-sensitive salts. All reactions must be conducted in a fume hood behind a blast shield.

Step 1: Activation (Mesylation)

Objective: Convert the poor leaving group (-OH) into a reactive mesylate.

-

Reagents:

-

(R)-N-Boc-3-hydroxypyrrolidine (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM) or Toluene (10 vol)

-

-

Procedure:

-

Charge (R)-N-Boc-3-hydroxypyrrolidine and TEA into the reactor with DCM.

-

Cool the mixture to 0–5 °C . Critical Process Parameter (CPP): Temperature control is vital to prevent side reactions (elimination to pyrroline).

-

Add MsCl dropwise over 60 minutes, maintaining internal temperature < 10 °C.

-

Agitate at 0–5 °C for 2 hours. Monitor by TLC/HPLC.

-

Quench: Add water (5 vol) slowly. Separate phases.

-

Wash organic phase with dilute citric acid (to remove TEA) and brine.

-

Concentrate to obtain the crude mesylate (often an oil). Note: The mesylate is thermally unstable; avoid prolonged heating >40 °C.

-

Step 2: Inversion (Azidation)

Objective: Install the nitrogen functionality with stereochemical inversion (Walden Inversion).

-

Reagents:

-

Crude Mesylate from Step 1 (1.0 eq)

-

Sodium Azide (NaN3) (1.5 eq)

-

DMF (Dimethylformamide) (5 vol)

-

-

Procedure:

-

Dissolve the mesylate in DMF.

-

Add solid NaN3 in portions at ambient temperature.

-

Heat the mixture to 60–70 °C for 6–8 hours.

-

Work-up (Safety Critical): Cool to 20 °C. Dilute with Ethyl Acetate (10 vol) and Water (10 vol).

-

Wash: Wash the organic layer extensively with water (3x) to remove DMF and residual azide .

-

Test: Check the aqueous waste for azide content before disposal (quench with sodium nitrite/sulfuric acid if necessary).

-

Step 3: Reduction & Deprotection (Telescoped)

Objective: Reduce the azide to an amine and remove the Boc group to form the salt.

-

Reagents:

-

(S)-N-Boc-3-azidopyrrolidine (in solution)

-

Pd/C (10% w/w, 50% wet) (5 wt% loading)

-

Hydrogen (H2)

-

Ethanol (EtOH)[1]

-

Concentrated HCl (37%)

-

-

Procedure:

-

Hydrogenation: Charge the azide solution (in EtOH) and Pd/C into a hydrogenation vessel (Hastelloy or Stainless Steel).

-

Pressurize with H2 (3–5 bar) at 25–30 °C. Stir until H2 uptake ceases (approx. 4–6 hours).

-

Filter off the catalyst (handle under inert atmosphere to prevent ignition).

-

Salt Formation: To the filtrate (containing (S)-N-Boc-3-aminopyrrolidine), add Conc. HCl (2.5 eq) dropwise.

-

Observation: Gas evolution (CO2 and Isobutylene) will occur. Ensure adequate venting.[4]

-

-

Heat to 50 °C for 2 hours to ensure complete Boc removal.

-

Crystallization: Cool to 0–5 °C. The product, (S)-3-Aminopyrrolidine Dihydrochloride , will crystallize.

-

Filter and wash with cold Ethanol/MTBE. Dry under vacuum at 45 °C.

-

Data Summary & Specifications

The following table summarizes the expected specifications for a successful batch suitable for GMP downstream use.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity (HPLC) | > 98.5% | Area % (C18, Phosphate buffer) |

| Chiral Purity | > 99.0% ee | Chiral HPLC (e.g., Chiralpak AD-H, derivatized) |

| Assay | 98.0 – 102.0% | Titration (AgNO3) |

| Water Content | < 1.0% | Karl Fischer |

| Residual Solvents | Complies with ICH Q3C | GC-HS |

4.1 Analytical Insight: Chiral HPLC

Aminopyrrolidines lack a strong chromophore. For accurate chiral analysis, pre-column derivatization is recommended.[2]

-

Reagent: Boc-Anhydride or GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate).

-

Protocol: Mix sample with excess derivatizing agent and base (TEA) for 15 mins. Inject onto chiral column.

References

-

Industrial Synthesis of Aminopyrrolidines

- Guide: "Safe Scale-up of Azide Chemistry." Organic Process Research & Development.

-

Crystallization & Purification

-

Analytical Methods

- Paper: "3-Aminopyrrolidines from alpha-aminoacids: total synthesis of (+)-nemonapride." Journal of Organic Chemistry.

-

Source:

-

Safety Data Sheet (SDS)

- Product: (3S)-(-)-3-Aminopyrrolidine dihydrochloride.

-

Source:

Sources

- 1. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 2. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

- 3. guidechem.com [guidechem.com]

- 4. lobachemie.com [lobachemie.com]

- 5. researchgate.net [researchgate.net]

- 6. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 7. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3-Aminopyrrolidines from alpha-aminoacids: total synthesis of (+)-nemonapride from D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting solubility issues with aminopyrrolidine citrate salts

A Senior Application Scientist's Guide to Troubleshooting Solubility Issues

Welcome to the technical support center for aminopyrrolidine citrate salts. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of compound solubilization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments. This document is structured as a series of frequently asked questions (FAQs) that address common and specific challenges you may encounter.

Part 1: Fundamental Principles & Initial Observations

This section addresses the foundational chemical properties of aminopyrrolidine citrate salts and what to do when you first encounter a solubility challenge.

Q1: I've just received my aminopyrrolidine citrate salt. What is the best "first-pass" solvent to use, and why?

A: Your default starting solvent should be deionized water or a simple aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

Senior Scientist's Insight: Aminopyrrolidine citrate is a salt formed from a basic amine (aminopyrrolidine) and a triprotic acid (citric acid). This acid-base pairing is intentionally designed to enhance aqueous solubility compared to the free base form of the amine.[1][2] The charged nature of the protonated amine and the citrate anion makes the salt polar, favoring dissolution in polar solvents like water.[3] Starting with an aqueous medium is the most logical first step to leverage the salt's intrinsic properties.

Q2: My aminopyrrolidine citrate salt is not dissolving well in water. What is the most common reason for this?

A: The most likely culprit is the pH of your solution. The solubility of amine salts is critically dependent on pH.[4][5]

Senior Scientist's Insight: The aminopyrrolidine moiety is basic, meaning it accepts a proton to become a positively charged ammonium ion. The citrate moiety is the conjugate base of a weak acid and can exist in different protonation states. The salt's overall solubility is a function of the equilibrium between the solid salt and its dissolved, ionized components. If the pH of the water is too high (basic), the protonated, soluble amine can be deprotonated back to its neutral, often less soluble, free base form, causing it to precipitate out of solution.[6] Conversely, in highly acidic conditions, the protonation state of citrate changes, which can also influence solubility.[7]

Q3: The product datasheet provides a solubility value. Is this kinetic or thermodynamic solubility, and what's the difference?

A: Datasheet values are often determined under specific, idealized conditions and may represent either kinetic or thermodynamic solubility. It is crucial to understand which one you are dealing with.

-

Thermodynamic Solubility: This is the "true" solubility, representing the equilibrium concentration of a compound in a saturated solution after an extended period (e.g., 24-72 hours). It is typically measured using the shake-flask method.[8] This value is independent of time.

-

Kinetic Solubility: This measures the concentration at which a compound, often introduced from a concentrated DMSO stock, begins to precipitate in an aqueous buffer.[9] It is a high-throughput screening method that reflects metastable behavior and can be influenced by experimental conditions.[8]

Senior Scientist's Insight: Discrepancies between your observations and a datasheet value often arise from differences in experimental conditions (pH, temperature, buffer composition) or the type of solubility being measured. For drug development, thermodynamic solubility is the more relevant value for predicting in vivo behavior.[8]

Part 2: Systematic Troubleshooting Workflow

When initial attempts fail, a systematic approach is required. This section provides a logical flow for diagnosing and solving more persistent solubility issues.

Q4: What is the first experimental step I should take to improve the solubility of my salt in an aqueous buffer?

A: The first and most impactful step is to systematically adjust the pH of your solution. For an amine salt, this usually means lowering the pH.

Senior Scientist's Insight: According to Le Châtelier's principle, decreasing the pH (adding H⁺ ions) will drive the equilibrium of the amine (R-NH₂) + H⁺ ⇌ (R-NH₃⁺) to the right, favoring the formation of the protonated, more soluble form.[10] The citrate anion is the conjugate base of a weak acid, so its solubility is also pH-dependent, generally increasing in more acidic solutions.[5] Therefore, creating a slightly acidic environment often enhances the solubility of the entire salt complex.

Protocol 1: pH Adjustment for Solubilization

-

Prepare a suspension of your aminopyrrolidine citrate salt in the desired aqueous buffer at your target concentration.

-

Use a calibrated pH meter to monitor the solution continuously.

-

Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring vigorously.

-

Observe for dissolution. Note the pH at which the solution becomes clear.

-

Caution: Avoid over-acidification, which could lead to compound degradation or affect downstream biological assays. Always check the compound's stability profile. A final pH between 4.0 and 6.0 is often a good target range to investigate.

Q5: Adjusting the pH didn't work or is not an option for my experiment. What should I try next?

A: Your next steps should involve gentle heating, sonication, or the use of co-solvents.

Senior Scientist's Insight:

-

Temperature: For most salts, solubility increases with temperature as the dissolution process is often endothermic.[11] Gentle heating provides the energy needed to overcome the crystal lattice energy of the solid.

-

Sonication: This uses high-frequency sound waves to create micro-cavitations in the solvent, which can help break apart solid aggregates and increase the surface area available for dissolution, thereby accelerating the process.[2]

-

Co-solvents: If the aminopyrrolidine portion of your molecule has significant non-polar character, its solubility in a purely aqueous system may be limited despite salt formation.[12] Adding a water-miscible organic solvent (co-solvent) like ethanol or DMSO can reduce the overall polarity of the solvent system, better accommodating the non-polar regions of the molecule.

Troubleshooting Decision Workflow

The following diagram outlines a systematic approach to troubleshooting.

Part 3: Advanced Topics & Analytical Confirmation

If basic troubleshooting fails, deeper investigation into solvent systems and the solid-state properties of your salt is necessary.

Q6: I need to use an organic solvent. How do I choose the right one?

A: A systematic solvent screen is the best approach. The principle of "like dissolves like" is your guiding rule. Since you have a salt, polar organic solvents are the best place to start.

Senior Scientist's Insight: An aminopyrrolidine citrate salt has both highly polar (the charged amine and carboxylates) and potentially non-polar (the carbon backbone) regions. You need a solvent that can accommodate both. Polar protic solvents (like ethanol, methanol) can hydrogen bond with your salt, while polar aprotic solvents (like DMSO, DMF) have high dielectric constants that help keep the ions separated in solution. Citrate salts are generally soluble in water but practically insoluble in ethanol.[13][14] This suggests that while a small amount of an alcohol co-solvent might help, a high percentage may actually cause the citrate portion to precipitate.

Table 1: Common Solvents for Salt Screening

| Solvent | Type | Polarity Index | Typical Use Case |

| Water | Polar Protic | 10.2 | Primary solvent for salts |

| Methanol | Polar Protic | 6.6 | Co-solvent or for creating stock solutions |

| Ethanol | Polar Protic | 5.2 | Common co-solvent, less toxic than methanol |

| DMSO | Polar Aprotic | 7.2 | Strong solvent for poorly soluble compounds |

| PEG 400 | Polar Protic | - | Formulation vehicle, enhances solubility |

Protocol 2: Small-Scale Solvent Screening

-

Weigh out a small, precise amount of your salt (e.g., 1 mg) into several different vials.

-

Add a measured volume (e.g., 100 µL) of each selected solvent to each vial.

-

Vortex each vial for 2 minutes.

-

Visually inspect for dissolution.

-

If dissolved, incrementally add more salt until saturation is reached. If not dissolved, incrementally add more solvent. This will give you a rank-order of solubility.

Q7: My salt dissolves initially but then crashes out of solution over time. What is happening?

A: You are likely observing the formation of a supersaturated solution that is not thermodynamically stable. This can also be caused by salt disproportionation or polymorphism.

Senior Scientist's Insight:

-

Supersaturation: This often happens when dissolving a compound from a high-concentration DMSO stock into a buffer, a common kinetic solubility assay method.[8] The initial clear solution is thermodynamically unstable, and over time, the compound will precipitate until it reaches its true equilibrium solubility.

-

Salt Disproportionation: If the pH of the solution is not optimal, the salt can revert to its constituent free base and free acid over time. If the free base is poorly soluble, it will precipitate.[8] This is a common issue with salts of basic compounds in neutral or near-neutral pH buffers.

-

Polymorphism: The initial solid form you dissolved may be a metastable, more soluble polymorph or an amorphous form.[15] Over time, it can convert to a more stable, less soluble crystalline form in solution, causing precipitation. It is good practice to verify the solid-state form of your material before and after solubility experiments using techniques like XRPD or DSC.[8]

Q8: How do I accurately measure the solubility of my compound?

A: The gold-standard method is the shake-flask equilibrium solubility assay .[8] This method determines the thermodynamic solubility.

Protocol 3: Shake-Flask Solubility Measurement

-

Preparation: Add an excess amount of the solid aminopyrrolidine citrate salt to a known volume of your chosen solvent/buffer in a sealed vial. "Excess" means enough solid should remain visible at the end of the experiment.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step. Centrifuge the vial at high speed, then carefully collect the supernatant. For best results, filter the supernatant through a low-binding filter (e.g., PVDF).[8]

-

Quantification: Dilute the saturated supernatant into a suitable solvent and determine the concentration of your compound using a validated analytical method, such as HPLC-UV or LC-MS.[9]

-

Validation: It is good practice to analyze the remaining solid using a technique like XRPD to confirm that the solid form has not changed during the experiment.[8]